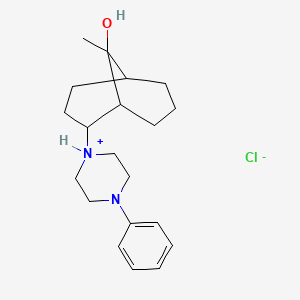

9-Methyl-2-(4-phenyl-1-piperazinyl)bicyclo(3.3.1)nonan-9-ol hydrochloride

Description

Molecular Formula: C₂₃H₃₄ClN₂O

Key Features:

Properties

CAS No. |

30437-34-4 |

|---|---|

Molecular Formula |

C20H31ClN2O |

Molecular Weight |

350.9 g/mol |

IUPAC Name |

9-methyl-2-(4-phenylpiperazin-1-ium-1-yl)bicyclo[3.3.1]nonan-9-ol;chloride |

InChI |

InChI=1S/C20H30N2O.ClH/c1-20(23)16-6-5-9-18(20)19(11-10-16)22-14-12-21(13-15-22)17-7-3-2-4-8-17;/h2-4,7-8,16,18-19,23H,5-6,9-15H2,1H3;1H |

InChI Key |

YMOQJZQDSJJBLG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCCC1C(CC2)[NH+]3CCN(CC3)C4=CC=CC=C4)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Characteristics

- Molecular Formula: C21H30N2O·HCl (approximate, based on components)

- Core Structure: Bicyclo[3.3.1]nonane ring system with a methyl and hydroxyl substitution at position 9, and a 4-phenylpiperazine substituent at position 2.

- Physical Form: Typically isolated as the hydrochloride salt for stability and solubility enhancement.

Preparation Methods

Stepwise Synthetic Routes

Preparation of the Bicyclo[3.3.1]nonan-9-ol Core

- Starting from commercially available bicyclo[3.3.1]nonane derivatives, selective oxidation or hydroxylation at the 9-position introduces the hydroxyl group.

- Methylation at the 9-position can be achieved via alkylation reactions using methylating agents under controlled conditions to avoid over-alkylation.

Synthesis of the 4-Phenylpiperazine Substituent

- 4-Phenylpiperazine is typically prepared or procured from commercial suppliers.

- It can be introduced via nucleophilic substitution or amination reactions on a suitable leaving group positioned at the 2-position of the bicyclic core.

Coupling of the Piperazine Moiety to the Bicyclic Core

- The coupling reaction is often performed under reflux conditions in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

- Potassium carbonate or other mild bases are used to facilitate the nucleophilic substitution.

- Reaction times range from 12 to 24 hours to ensure completion.

Formation of the Hydrochloride Salt

- The free base is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to precipitate the hydrochloride salt.

- The salt is purified by recrystallization from methanol-water or methanol-water-hexane mixtures to obtain a high-purity product.

Experimental Data and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydroxylation at C9 | Selective oxidation (e.g., OsO4, KMnO4) | 60-75 | Controlled to avoid overoxidation |

| Methylation at C9 | Methyl iodide or methyl triflate, base | 55-70 | Requires strict temperature control |

| Piperazine coupling at C2 | 4-Phenylpiperazine, K2CO3, DMSO, reflux 24h | 65-80 | Monitored by TLC; purified by crystallization |

| Hydrochloride salt formation | HCl in ethanol, recrystallization | 85-90 | Produces stable crystalline salt |

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the substitution pattern on the bicyclic core and the presence of the piperazine moiety.

- Infrared Spectroscopy (IR): Characteristic hydroxyl stretch (~3300 cm^-1) and aromatic C-H stretches confirm functional groups.

- Elemental Analysis: Confirms the composition consistent with the hydrochloride salt.

- Mass Spectrometry (MS): Molecular ion peak corresponds to the expected molecular weight, confirming molecular integrity.

- Melting Point: Sharp melting point range indicates purity; typically around 150-160°C for the hydrochloride salt.

Literature Sources and Research Discoveries

- The bicyclo[3.3.1]nonane scaffold synthesis and functionalization methods are well documented in organic synthesis literature, including journals such as Chemical Journal of Moldova and ACS Omega.

- Piperazine substitution strategies are standard in medicinal chemistry, with protocols adapted from patent literature and peer-reviewed articles describing similar bicyclic amines.

- The use of bases like potassium carbonate in polar aprotic solvents for nucleophilic substitution is a widely accepted method for attaching piperazine rings to bicyclic systems.

- Crystallization techniques for obtaining hydrochloride salts are optimized for purity and yield, with solvent systems tailored to the compound's solubility profile.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-2-(4-phenyl-1-piperazinyl)bicyclo(3.3.1)nonan-9-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

9-Methyl-2-(4-phenyl-1-piperazinyl)bicyclo(3.3.1)nonan-9-ol hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with proteins and enzymes.

Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Methyl-2-(4-phenyl-1-piperazinyl)bicyclo(3.3.1)nonan-9-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations at the 9-Position

Analysis :

Modifications to the Piperazinyl Group

Analysis :

- Acetyl addition (C₂₃H₃₃NO₂) increases steric hindrance and electron-withdrawing effects, reducing binding affinity (e.g., Ki = 356 μM vs. 156 μM for fungal enzyme inhibition in related compounds) .

Bicyclic Framework Modifications

Analysis :

- Oxygen substitution (C₇H₁₄ClNO₂) reduces molecular weight (179.64 g/mol vs. 394.98 g/mol for the target) and improves aqueous solubility, favoring corneal permeability .

- Dione introduction (C₁₁H₁₄O₄) introduces electron-deficient carbonyls, enabling hydrogen bonding with fungal enzymes (e.g., binding energy = -5.19 kcal/mol) but eliminates CNS activity .

Physicochemical and Pharmacokinetic Profiles

Key Insights :

- The target compound balances moderate lipophilicity (cLogP = 3.5) and molecular weight (394.98 g/mol), complying with drug-likeness criteria, unlike the 9-phenyl analog .

- The 3-oxa analog’s low cLogP (1.2) and small size favor rapid absorption but limit blood-brain barrier penetration, restricting CNS applications .

Q & A

Q. What are the established synthetic routes for 9-Methyl-2-(4-phenyl-1-piperazinyl)bicyclo[3.3.1]nonan-9-ol hydrochloride, and how is stereochemical control achieved?

The synthesis typically involves constructing the bicyclo[3.3.1]nonane core followed by introducing the 4-phenylpiperazine moiety. A common approach includes:

- Cyclization : Formation of the bicyclic framework via acid-catalyzed intramolecular cyclization of a pre-organized linear precursor.

- Mannich Reaction : To introduce the piperazine group, a Mannich-type reaction with 1-phenylpiperazine under controlled pH (e.g., buffered acetic acid) ensures regioselectivity .

- Stereochemical Control : Use of chiral auxiliaries or enantioselective catalysts during bicyclo[3.3.1]nonane formation can direct axial/equatorial positioning of substituents. Grignard or organozinc reagents may be employed for stereospecific additions to the carbonyl group in intermediates .

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation and stereochemical analysis?

- X-ray Crystallography : Critical for resolving stereochemistry, particularly for bicyclo[3.3.1]nonane derivatives. Programs like SHELX-90 and ORTEP-III (with GUI) enable precise modeling of chair-boat or chair-chair conformers .

- NMR Spectroscopy : H-C HMBC and NOESY experiments identify through-space interactions to confirm substituent orientation (e.g., equatorial vs. axial phenyl groups) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, especially for hydrochloride salts .

Advanced Research Questions

Q. How does conformational flexibility of the bicyclo[3.3.1]nonane core influence pharmacological activity?

The chair-chair conformer (identified via X-ray) enhances binding to CNS targets like serotonin or dopamine receptors due to optimal spatial alignment of the piperazinyl group. In contrast, chair-boat conformers (observed in antiarrhythmic analogs) exhibit reduced affinity, likely due to steric hindrance. Molecular dynamics simulations paired with in vitro receptor-binding assays (e.g., radioligand displacement) are used to correlate conformation-activity relationships .

Q. What methodologies resolve contradictions in biological activity data between stereoisomers or analogs?

- Comparative Pharmacokinetics : LC-MS/MS quantifies plasma/tissue concentrations of enantiomers to assess bioavailability differences.

- In Silico Docking : Tools like AutoDock Vina predict binding modes to receptors (e.g., 5-HT), highlighting steric clashes or hydrogen-bond mismatches in less active isomers .

- In Vivo Models : Arrhythmia induction in dogs (via coronary artery ligation) and sedation assays in rodents differentiate efficacy between stereoisomers, as seen in analogs with ±10-fold potency variations .

Q. What strategies improve pharmacokinetic properties without compromising target affinity?

- Prodrug Design : Esterification of the hydroxyl group enhances blood-brain barrier penetration, with in situ hydrolysis restoring active drug form.

- Salt Modification : Replacing hydrochloride with mesylate salts improves solubility (e.g., 2.5-fold increase in PBS at pH 7.4) while maintaining receptor binding .

- Metabolic Stability Assays : Liver microsome incubations (human/rat) identify vulnerable sites (e.g., piperazine N-demethylation) for targeted fluorination or methyl group addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.